Functional Selectivity at Nicotinic Receptors: A Weak α4β2 Agonist vs. H3 Receptor Antagonists
2-(1,4'-Bipiperidin-1'-yl)ethanamine (Target Compound) exhibits a unique functional profile as a weak agonist at the human α4β2 nicotinic acetylcholine receptor (nAChR), with an EC50 of 1,700 nM in a calcium flux assay [1]. This is a stark contrast to a closely related structural analog, 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine, which acts as a potent antagonist of the histamine H3 receptor [2]. This demonstrates that the bipiperidinyl core can be directed toward entirely different neurotransmitter systems based on minor appendage changes, underscoring the non-interchangeable nature of these compounds for neuroscience research.
| Evidence Dimension | Functional activity (agonist) at human α4β2 nAChR |
|---|---|
| Target Compound Data | EC50 = 1,700 nM (agonist) |
| Comparator Or Baseline | 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine (analog): Antagonist of Histamine H3 receptor |
| Quantified Difference | Functional activity directed at nAChR (agonist) vs. H3 receptor (antagonist) |
| Conditions | Human α4β2 nAChR expressed in SHEP1 cells; assessed by stimulation of calcium flux in a FLIPR assay. |
Why This Matters
This functional differentiation confirms that the target compound is the appropriate choice for experiments involving α4β2 nAChR modulation, whereas the thiazolopyridine analog is unsuitable and would yield misleading results.
- [1] BindingDB. (n.d.). BDBM50437480 (CHEMBL2409483): Affinity Data (EC50). (Authoritative Database Entry). View Source
- [2] IDRB Lab. (n.d.). Drug Information: 2-(1,4'-bipiperidin-1'-yl)thiazolo[4,5-b]pyridine (D0OB7B). (Authoritative Database Entry). View Source
